

The chemical structure and properties of YLF-466D

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Compound of Interest

Compound Name: YLF-466D

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YLF-466D: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **YLF-466D** for researchers, scientists, and drug development professionals. The information presented herein is collated from publicly available research and technical documentation.

Chemical Structure and Properties

YLF-466D is a small molecule with a defined chemical structure and distinct physicochemical properties.

Chemical Identity[1][2]

Property	Value
IUPAC Name	3-[[(3E)-3-[(4-chlorophenyl)phenylmethylene]-2-oxo-1H-indol-1-yl]methyl]benzoic acid
Molecular Formula	C29H20CINO3
Molecular Weight	477.93 g/mol
CAS Number	1273323-67-3
Appearance	Off-white to pale yellow solid



Solubility and Stability[1][3][4]

Property	Value	
Solubility	Soluble in DMSO and DMF.	
Storage	For stock solutions in solvents like DMSO, it is recommended to aliquot into single-use vials and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.	
Stability	YLF-466D is susceptible to degradation under certain conditions. Forced degradation studies indicate potential for pH-mediated hydrolysis, oxidation, and photodegradation. It is advised to use buffered solutions at an optimal pH, degassed solvents, and to protect solutions from light.	

Biological Activity and Mechanism of Action

YLF-466D has been identified as a modulator of key signaling pathways, exhibiting potential therapeutic applications in different disease contexts.

Activator of AMP-activated Protein Kinase (AMPK)

YLF-466D is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][5] This activity underlies its observed effects in metabolic regulation and platelet function.

Antiplatelet Effects:

YLF-466D inhibits platelet aggregation by activating the AMPK/eNOS/cGMP signaling pathway. [5] Treatment of platelets with **YLF-466D** leads to AMPK activation, which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS).[5][6] This results in increased levels of cyclic guanosine monophosphate (cGMP) and subsequent phosphorylation of vasodilator-stimulated phosphoprotein (VASP), ultimately inhibiting platelet aggregation induced by various agonists.[5][6]



Quantitative Analysis of Antiplatelet Activity[6]

Agonist	IC50 (μM)
Thrombin	84
ADP	55
Collagen	87

Inhibitor of MEK1/MEK2 in Cancer

In the context of oncology, **YLF-466D** has been characterized as a potent and selective allosteric inhibitor of MEK1 and MEK2.[7] These kinases are key components of the mitogenactivated protein kinase (MAPK) signaling pathway (also known as the RAS-RAF-MEK-ERK pathway), which is frequently dysregulated in various cancers.[7] By inhibiting MEK, **YLF-466D** blocks downstream signaling, thereby impeding cancer cell proliferation and survival.[7]

In Vitro Cytotoxicity of YLF-466D[8]

The anti-cancer activity of **YLF-466D** has been evaluated against a panel of human cancer cell lines, demonstrating potent and selective activity against cell lines with known overexpression of Cancer-Associated Kinase 1 (CAK1).[8]

Cell Line	Cancer Type	CAK1 Expression	IC50 (nM)
A549	Lung Carcinoma	High	15.2
MDA-MB-231	Breast Cancer	High	28.7
HCT116	Colon Carcinoma	High	45.1
Panc-1	Pancreatic Cancer	Moderate	150.8
MCF-7	Breast Cancer	Low	> 1000
PC-3	Prostate Cancer	Low	> 1000

In Vivo Anti-Tumor Efficacy of **YLF-466D**[8]



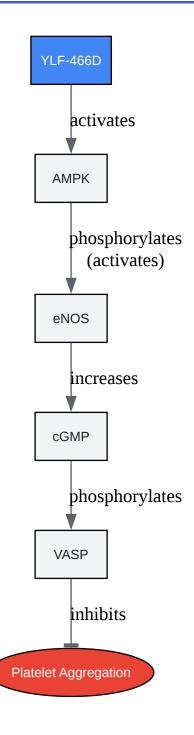
The in vivo efficacy of **YLF-466D** has been assessed in a murine xenograft model using A549 lung carcinoma cells.[8]

Treatment Group	Dose	Tumor Growth Inhibition (%)
Vehicle Control	-	0
YLF-466D	10 mg/kg	65
YLF-466D	25 mg/kg	88

Signaling Pathways

The biological effects of **YLF-466D** are mediated through its interaction with specific signaling cascades.

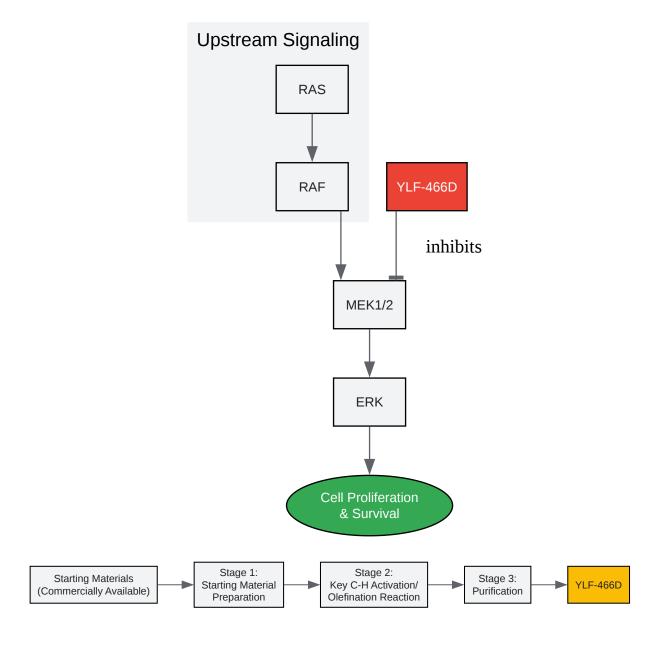




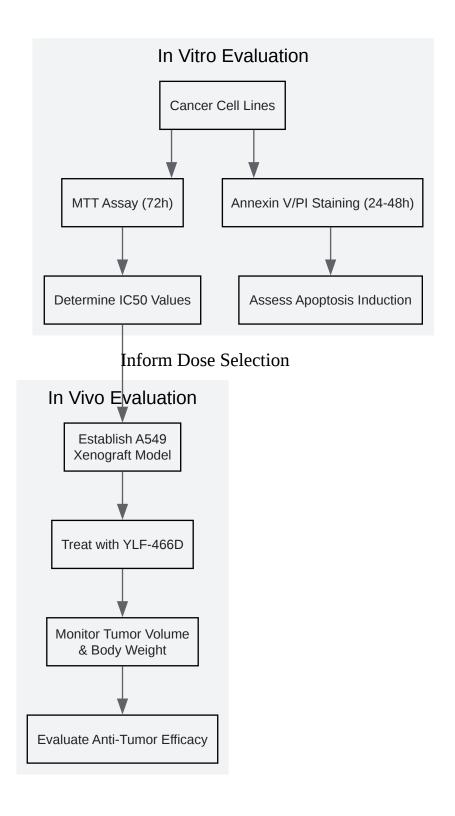
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AMPK Signaling Pathway in Platelets.









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